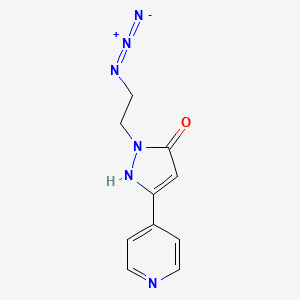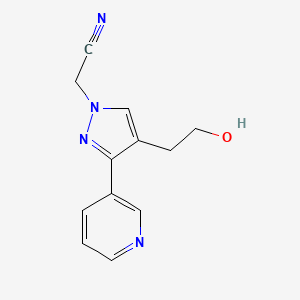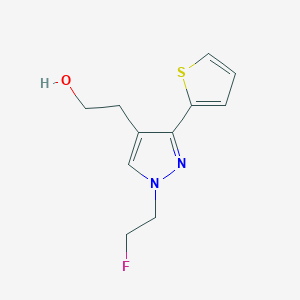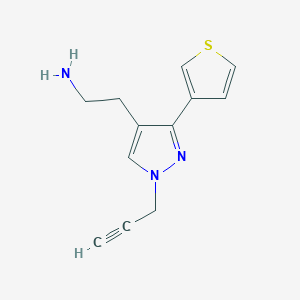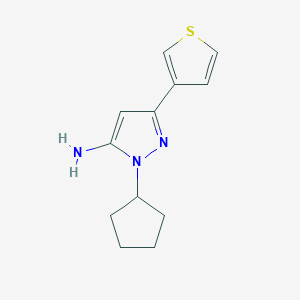
1-(环丙基甲基)-3-(三氟甲基)-1H-吡唑-5-醇
描述
The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol” contains several functional groups: a pyrazol ring, a trifluoromethyl group, and a cyclopropylmethyl group. The pyrazol ring is a five-membered ring with two nitrogen atoms, which is a common structure in many pharmaceutical compounds . The trifluoromethyl group is a strong electron-withdrawing group, often used to increase the metabolic stability of pharmaceuticals . The cyclopropyl group is a three-membered carbon ring, which can provide unique reactivity and is found in various natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a condensation reaction or a cyclization reaction . The trifluoromethyl group could be introduced through trifluoromethylation reactions . The cyclopropylmethyl group could be introduced through various methods, including cyclopropanation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazol ring, the trifluoromethyl group, and the cyclopropylmethyl group . The trifluoromethyl group is known to have a strong influence on the electronic properties of the molecule due to its strong electron-withdrawing nature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The pyrazol ring can participate in various reactions, including electrophilic substitution reactions . The cyclopropyl group can undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The cyclopropyl group could influence the compound’s stability and reactivity .科学研究应用
合成和反应
1-(环丙基甲基)-3-(三氟甲基)-1H-吡唑-5-醇,虽然没有直接提到,但在结构上与已被广泛研究其反应性和在有机合成中的应用的各种吡唑-5-醇衍生物相关。例如,涉及三氟二氮乙烷的环加成反应已被证明可以产生环丙烷和Δ1-吡唑啉,突显了三氟甲基和吡唑-5-醇基团在合成化学中的反应性(Atherton & Fields, 1968)。此外,在无催化剂的水介质中合成4,4′-芳基亚甲基-双(3-(三氟甲基)-1-苯基-1H-吡唑-5-醇)展示了合成吡唑-5-醇衍生物的环境效益和效率(Yao et al., 2007)。
抗菌活性
吡唑-5-醇衍生物,特别是带有三氟甲基基团的衍生物,已显示出显著的抗菌活性。通过合成和评价4,4′-(芳基或烷基亚甲基)-双(1H-吡唑-5-醇)衍生物,显示出这些化合物对各种细菌菌株具有优异的抗菌活性,突显了这些化合物在开发新的抗微生物药物中的潜力(Bhavanarushi等,2013)。
抗氧化和抗癌活性
已记录了吡唑-5-醇衍生物的抗氧化和抗癌潜力,某些化合物表现出对人类细胞系的细胞毒性和自由基清除活性。这项研究强调了这些化合物的治疗前景,特定衍生物显示出强大的清除活性和对癌细胞系的细胞毒性作用,表明它们在癌症治疗和预防中的潜力(Cadena-Cruz et al., 2021)。
荧光分子和抑制剂
已合成了三氟甲基吡唑并[1,5-a]嘧啶和吡唑并[5,1-d][1,2,3,5]四唑-4(3H)-酮,展示了其独特的反应性和应用。这些化合物不仅可作为具有潜在生物成像应用的新型荧光分子,还表现出对某些植物物种的抑制活性,展示了它们在科学研究和农业应用中的实用性(Wu et al., 2006)。
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been found to act as potential sterol demethylase inhibitors .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The cyclopropyl group is also known for its unique structural and chemical properties .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways . Similarly, the cyclopropyl group is involved in diverse strategies in nature, including enzymatic cyclopropanations .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyclopropyl group is also known for its unique structural and chemical properties .
安全和危害
未来方向
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the presence of the pyrazol ring, trifluoromethyl group, and cyclopropylmethyl group, this compound could have interesting reactivity that could be exploited in the development of new reactions or materials .
生化分析
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These effects are time-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . These interactions can lead to changes in the levels of metabolites and overall metabolic flux, affecting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals . This localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interactomes.
属性
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-7(14)13(12-6)4-5-1-2-5/h3,5,12H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGXHPTIMBTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



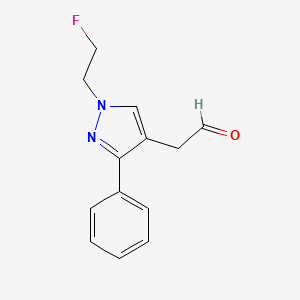
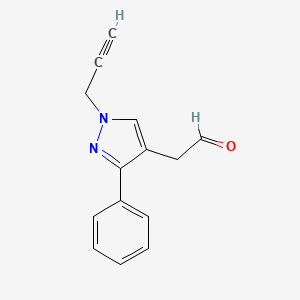
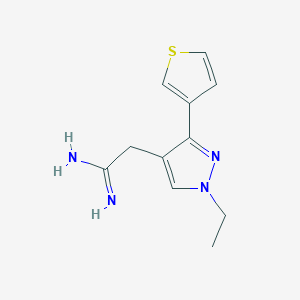
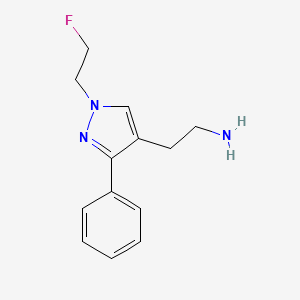
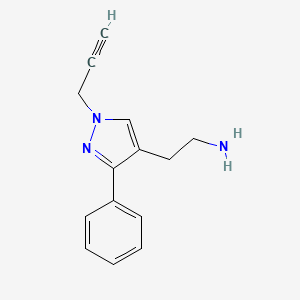
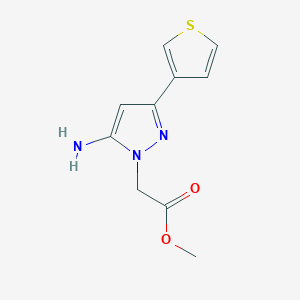
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)

